molecular formula C12H16N2O B8622482 2-cyclopentyl-6,7-dihydro-5H-cyclopentapyrimidin-4-ol

2-cyclopentyl-6,7-dihydro-5H-cyclopentapyrimidin-4-ol

Cat. No. B8622482
M. Wt: 204.27 g/mol
InChI Key: DVDMZHUDIWSWBL-UHFFFAOYSA-N
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Patent
US09221843B2

Procedure details

A 250-mL round bottomed flask was charged with cyclopentanecarboximidamide hydrochloride (5.38 g, 36.2 mmol), ethyl 2-oxocyclopentanecarboxylate (5.14 g, 38.7 mmol), and ethanol (100 mL). To the stirred mixture at rt was added sodium methoxide (3.91 g, 72.4 mmol). The resulting mixture was stirred under reflux for 22 h. After cooling to room temperature, the mixture was evaporated under reduced pressure to 25 mL. The residual slurry was cautiously treated with 2N HCl (50 mL). The solution was extracted with ethyl acetate (4×50 mL). The combined extract was washed with saturated sodium chloride (2×25 mL), dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the title compound which was carried forward into the next step without further purification.
Quantity
5.38 g
Type
reactant
Reaction Step One
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
3.91 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH:2]1([C:7](=[NH:9])[NH2:8])[CH2:6][CH2:5][CH2:4][CH2:3]1.O=[C:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[C:16](OCC)=[O:17].C[O-].[Na+]>C(O)C>[CH:2]1([C:7]2[NH:9][C:16](=[O:17])[C:12]3[CH2:13][CH2:14][CH2:15][C:11]=3[N:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
5.38 g
Type
reactant
Smiles
Cl.C1(CCCC1)C(N)=N
Name
Quantity
5.14 g
Type
reactant
Smiles
O=C1C(CCC1)C(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
sodium methoxide
Quantity
3.91 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 22 h
Duration
22 h
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated under reduced pressure to 25 mL
ADDITION
Type
ADDITION
Details
The residual slurry was cautiously treated with 2N HCl (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate (4×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed with saturated sodium chloride (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)C=1NC(C2=C(N1)CCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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